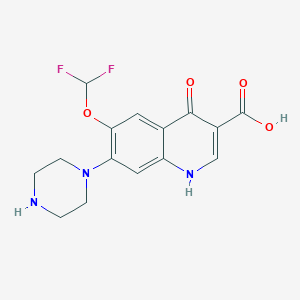

6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid

Description

Properties

IUPAC Name |

6-(difluoromethoxy)-4-oxo-7-piperazin-1-yl-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2N3O4/c16-15(17)24-12-5-8-10(19-7-9(13(8)21)14(22)23)6-11(12)20-3-1-18-2-4-20/h5-7,15,18H,1-4H2,(H,19,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUZDTRHFMTIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153446 | |

| Record name | 6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121935-03-3 | |

| Record name | 6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121935033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 2-Halogenophenol

The process begins with nitration of industrially accessible 2-halogenophenols (e.g., 2-chlorophenol, 2-bromophenol). Nitration at the 6-position is achieved using concentrated nitric acid in sulfuric acid, yielding 2-halogeno-6-nitrophenol derivatives.

Representative Conditions

| Parameter | Specification |

|---|---|

| Substrate | 2-Bromophenol |

| Nitrating Agent | HNO₃ (70%) in H₂SO₄ (98%) |

| Temperature | 0–5°C |

| Yield | 85–92% |

Difluoromethylation

The 2-halogeno-6-nitrophenol undergoes difluoromethylation using chlorodifluoromethane (ClCF₂H) under basic conditions. Sodium hydroxide or potassium hydroxide facilitates deprotonation, enabling nucleophilic substitution at the phenolic oxygen.

Optimized Protocol

-

Solvent: Dimethylformamide (DMF) or dichloromethane.

-

Base: NaOH (2.5 equiv).

-

Temperature: 50–120°C (reflux).

Reduction and Cyclopropylation

Nitro Group Reduction

Catalytic hydrogenation or iron powder in acidic media reduces the nitro group to an amine. Iron powder in HCl/ethanol is preferred for scalability.

Example

Cyclopropylation

The aniline intermediate reacts with 1-bromo-1-ethoxycyclopropane under Lewis acid catalysis (BF₃·OEt₂) to install the cyclopropyl group. Sodium borohydride facilitates reductive amination.

Critical Parameters

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | BF₃·OEt₂ (1.2 equiv) |

| Temperature | 0°C → room temperature |

| Yield | 65–72% for N-cyclopropyl-2-difluoromethoxy-3-bromoaniline |

Quinoline Core Assembly

Alkoxymethylenemalonate Condensation

N-Cyclopropylaniline derivatives react with diethyl ethoxymethylenemalonate (EMME) under thermal conditions to form enamine adducts. This step establishes the quinoline’s C3-carboxylate.

Reaction Profile

Ring-Closing Reaction

Polyphosphoric acid (PPA) mediates cyclodehydration of the enamine adduct, forming the ethyl 7-bromo-1-cyclopropyl-8-difluoromethoxy-4-oxo-quinoline-3-carboxylate.

Key Observations

-

PPA Concentration: 85% w/w.

-

Temperature: 90–95°C.

-

Reaction Time: 2 hours.

Piperazinyl Substitution and Hydrolysis

Nucleophilic Aromatic Substitution

The bromine at C7 is displaced by piperazine under basic conditions. While patents and focus on intermediates, this step follows established protocols for quinolone antibiotics.

Theoretical Protocol

-

Substrate: Ethyl 7-bromo-1-cyclopropyl-8-difluoromethoxy-4-oxo-quinoline-3-carboxylate.

-

Reagent: Piperazine (4 equiv).

-

Base: K₂CO₃ (3 equiv).

-

Solvent: Dimethylacetamide (DMAc).

-

Temperature: 100°C, 12 hours.

-

Yield (Est.): 60–70% for ethyl 7-piperazinyl analog.

Ester Hydrolysis

Saponification of the ethyl ester with aqueous NaOH affords the target carboxylic acid.

Standard Conditions

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Optimization

Recrystallization from ethanol/water (1:3) achieves >99% purity, critical for pharmaceutical applications.

Industrial Considerations and Yield Enhancement

Chemical Reactions Analysis

Types of Reactions

6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinolone N-oxides.

Reduction: Reduction reactions can modify the quinolone core, potentially altering its antibacterial activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like amines and thiols are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinolone derivatives with modified antibacterial activity profiles. These derivatives are often evaluated for their potential as new antibacterial agents .

Scientific Research Applications

Research indicates that this compound is particularly effective against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Enterococcus species.

- Gram-negative bacteria : Including Escherichia coli, Pseudomonas aeruginosa, and other challenging pathogens.

Applications in Pharmaceutical Research

The applications of 6-difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid primarily focus on its potential as an antibacterial agent. Its structural characteristics make it a promising candidate for developing new therapies aimed at treating infections caused by antibiotic-resistant bacteria.

Case Studies and Research Findings

- Antibacterial Activity : Studies have shown that this compound exhibits superior antibacterial activity compared to traditional antibiotics like ciprofloxacin, particularly against resistant strains .

- Synthesis and Derivatives : The synthesis process involves multiple steps, including nucleophilic substitutions and ring-closing reactions, which can be optimized for industrial production . Variants of this compound have also been explored for their enhanced efficacy against specific bacterial strains.

- Pharmaceutical Formulations : The compound can be formulated into various delivery systems, such as tablets or injectable solutions, depending on the intended use and route of administration .

Table 2: Comparative Efficacy Against Bacteria

| Compound Name | Target Bacteria | Efficacy Level |

|---|---|---|

| 6-Difluoromethoxy-7-piperazinyl-3-carboxylic acid | Staphylococcus aureus, E. coli | High |

| Ciprofloxacin | Staphylococcus aureus, E. coli | Moderate |

| Norfloxacin | Pseudomonas aeruginosa | Variable |

Mechanism of Action

The mechanism of action of 6-difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex and preventing the re-ligation of cleaved DNA strands, the compound induces bacterial cell death .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Fluoroquinolones

Key Observations :

- The 6-difluoromethoxy group distinguishes this compound from most fluoroquinolones, which typically feature a fluoro (e.g., ciprofloxacin) or methoxy group. This modification may reduce metabolic degradation while retaining electronegativity for target binding .

- The 7-piperazinyl moiety is shared with ciprofloxacin but contrasts with 7-chloro or 7-amino-piperidinyl groups in other analogs, affecting solubility and antibacterial spectrum .

Antibacterial Activity and Mechanism

Table 2: Activity Against Bacterial Strains (Hypothetical Data Based on Structural Analogs)

*Inferred from structural analogs; difluoromethoxy may enhance lipid solubility for improved intracellular penetration.

Mechanistic Insights :

- The difluoromethoxy group at position 6 likely stabilizes the molecule against enzymatic hydrolysis compared to methoxy or hydroxy groups, as seen in studies on fluorinated quinolones .

- Molecular docking studies suggest that bulkier 7-substituents (e.g., 4-amino-3,3-dimethylpiperidinyl) improve binding to topoisomerase IV in Gram-positive bacteria, while smaller groups like piperazinyl favor Gram-negative targets .

Stability Considerations :

- The difluoromethoxy group may reduce photodegradation compared to methoxy groups, a common issue in quinolones .

- Impurities such as 7-chloro derivatives (e.g., CAS 68077-26-9) are controlled during synthesis to minimize toxicity .

Biological Activity

6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid is a synthetic compound belonging to the quinolone class, which has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H15F2N3O4. Its structure includes a quinolone backbone substituted with a difluoromethoxy group and a piperazine moiety, which contributes to its pharmacological properties.

The biological activity of quinolone derivatives often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The presence of the piperazine ring in this compound may enhance its interaction with these targets, potentially increasing its efficacy against various pathogens.

Antimicrobial Activity

Research has indicated that quinolone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial DNA synthesis makes it a candidate for further investigation as an antibiotic agent.

Anticancer Potential

Recent studies have also explored the anticancer potential of quinolone derivatives. For example, a study highlighted the cytotoxic effects of piperazine-linked compounds against breast cancer cell lines (4T1), demonstrating that these derivatives could induce apoptosis in cancer cells while maintaining low toxicity in non-cancerous cells . The mechanism appears to involve DNA intercalation and the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis .

Case Studies

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. Results indicated that at concentrations below 10 μM, the compound exhibited over 80% viability in non-cancerous fibroblast cells while effectively reducing viability in cancerous cells .

- Fluorescence Imaging : Fluorescent derivatives of quinolone compounds were used for cellular imaging, showing good membrane permeability and cytoplasmic distribution in treated cells. This property is advantageous for developing theranostic agents that can simultaneously diagnose and treat cancer .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C15H15F2N3O4 |

| Molecular Weight | 331.30 g/mol |

| Antimicrobial Activity | Broad-spectrum against Gram-positive and Gram-negative bacteria |

| Cytotoxicity (4T1 Cell Line) | IC50 < 10 μM |

| Non-toxic Concentration (Fibroblast Cells) | > 80% viability at 10 μM |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing the piperazinyl group at the 7-position in 6-difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid?

- Methodological Answer : The piperazinyl group is typically introduced via nucleophilic substitution at the 7-position of the quinolone core. For example, intermediates like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate ( ) can react with piperazine under reflux in polar aprotic solvents (e.g., DMSO or DMF) at 80–100°C. Regioselectivity is controlled by activating the 7-position through electron-withdrawing groups (e.g., fluoro or chloro substituents) . Patents such as EP0078362 describe analogous procedures for 7-piperazinyl derivatives, emphasizing the use of cyclopropyl or ethyl groups at the 1-position to stabilize the intermediate .

Q. How can X-ray crystallography confirm the structural configuration of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical ambiguities. For instance, crystallographic data (e.g., unit cell parameters, space group, and hydrogen-bonding networks) can differentiate between keto-enol tautomers or confirm the orientation of the difluoromethoxy group. provides a template for analyzing similar quinolone-carboxylate salts, where triclinic crystal systems (space group P1) and intermolecular interactions (e.g., π-π stacking) are characterized to validate structural integrity .

Q. What analytical techniques are recommended for identifying synthetic impurities in this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for impurity profiling. Reference standards like Desfluoro Compound (Impurity B in ) and Ethylenediamine Compound (Impurity C) are used to calibrate retention times. Mass spectrometry (LC-MS) further identifies byproducts, such as decarboxylated intermediates or incomplete piperazine substitution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of difluoromethoxy substitution on antibacterial efficacy?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with varying substituents (e.g., replacing difluoromethoxy with methoxy or trifluoromethoxy) and testing their inhibition of bacterial DNA gyrase. demonstrates that fluoroquinolone activity correlates with electronegativity at the 6-position; difluoromethoxy’s electron-withdrawing effects may enhance gyrase binding by stabilizing the enolate-carboxylate pharmacophore. Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli are used to quantify potency shifts .

Q. What methodologies resolve contradictory antimicrobial activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, protein binding). To address this, researchers should:

- Perform plasma protein binding assays (e.g., equilibrium dialysis) to assess free drug concentrations.

- Use murine infection models to correlate in vivo efficacy with pharmacokinetic parameters (Cmax, AUC).

- Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify dosing regimens that bridge in vitro-in vivo gaps .

Q. What computational approaches predict the binding affinity of this compound to bacterial DNA gyrase?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are used to model interactions with the gyrase-DNA complex. highlights in silico studies of quinolones, where binding energy (ΔG) calculations prioritize compounds with strong interactions at the Mg<sup>2+</sup>-water interface and hydrophobic contacts in the enzyme’s active site .

Q. How can regioselectivity challenges during difluoromethoxy group introduction be addressed using protecting group strategies?

- Methodological Answer : Protecting the 3-carboxylate and 4-oxo groups with tert-butyl or benzyl esters prevents unwanted side reactions. details regiospecific synthesis via ortho-directed lithiation: a chloro or fluoro substituent at the 6-position directs electrophilic substitution (e.g., difluoromethoxy insertion) at the 7-position. Post-functionalization deprotection (e.g., acid hydrolysis) yields the final product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.